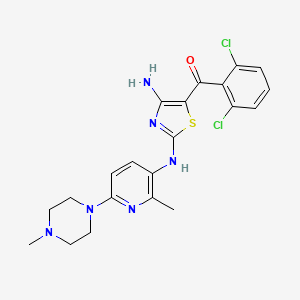

ZNL-05-044

Description

BenchChem offers high-quality ZNL-05-044 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZNL-05-044 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22Cl2N6OS |

|---|---|

Molecular Weight |

477.4 g/mol |

IUPAC Name |

[4-amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)-3-pyridinyl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone |

InChI |

InChI=1S/C21H22Cl2N6OS/c1-12-15(6-7-16(25-12)29-10-8-28(2)9-11-29)26-21-27-20(24)19(31-21)18(30)17-13(22)4-3-5-14(17)23/h3-7H,8-11,24H2,1-2H3,(H,26,27) |

InChI Key |

LHMJTCJXGOQGEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ZNL-05-044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] Its mechanism of action centers on the specific inhibition of CDK11A and CDK11B, leading to significant downstream cellular effects, primarily G2/M cell cycle arrest and impairment of messenger RNA (mRNA) splicing.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant protocols associated with the activity of ZNL-05-044.

Core Mechanism of Action: Selective CDK11 Inhibition

ZNL-05-044 functions as a small molecule inhibitor that targets the ATP-binding pocket of CDK11. By occupying this site, it prevents the kinase from phosphorylating its downstream substrates, thereby disrupting its normal cellular functions. The primary targets of ZNL-05-044 are the two isoforms of CDK11, CDK11A and CDK11B.

Quantitative Inhibition Data

The potency of ZNL-05-044 against CDK11 has been quantified through various biochemical and cellular assays.

| Target | Assay | Metric | Value (µM) |

| CDK11A | NanoBRET | IC50 | 0.23[2] |

| CDK11B | NanoBRET | IC50 | 0.27[2] |

| CDK11A | - | Kd | 0.069[6] |

Cellular Consequences of CDK11 Inhibition by ZNL-05-044

The inhibition of CDK11 by ZNL-05-044 triggers two primary and interconnected cellular responses: disruption of the cell cycle and interference with mRNA splicing.

G2/M Cell Cycle Arrest

CDK11 plays a crucial role in the progression of the cell cycle, particularly during the G2 and M phases. Inhibition of CDK11 by ZNL-05-044 leads to a halt in the cell cycle at the G2/M transition, preventing cells from entering mitosis.[1][2][3][4][5] This effect is a direct consequence of the disruption of CDK11-mediated phosphorylation of proteins essential for mitotic entry.

Impairment of mRNA Splicing

A critical function of CDK11 is the regulation of pre-mRNA splicing, a fundamental process for gene expression. CDK11 is known to phosphorylate key components of the spliceosome, including the splicing factor 3B subunit 1 (SF3B1).[7][8][9][10] By inhibiting CDK11, ZNL-05-044 prevents the proper functioning of the spliceosome, leading to widespread intron retention and the production of aberrant mRNA transcripts. This ultimately results in cellular dysfunction and contributes to the anti-proliferative effects of the compound.

Signaling Pathways and Experimental Workflows

CDK11 Signaling in Splicing and Cell Cycle Regulation

The following diagram illustrates the central role of CDK11 in regulating transcription, splicing, and cell cycle progression, and how ZNL-05-044 intervenes in these processes.

Caption: CDK11 signaling pathway and the inhibitory action of ZNL-05-044.

Experimental Workflow for Assessing ZNL-05-044 Activity

The following diagram outlines a typical experimental workflow to characterize the effects of ZNL-05-044.

References

- 1. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 7. CDK11, a splicing-associated kinase regulating gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CDK11 regulates pre-mRNA splicing by phosphorylation of SF3B1 | Crick [crick.ac.uk]

- 10. CDK11, a splicing-associated kinase regulating gene expression | Masaryk University [muni.cz]

ZNL-05-044: A Technical Whitepaper on the Discovery and Development of a Selective CDK11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound.

Introduction to CDK11 as a Therapeutic Target

Cyclin-Dependent Kinase 11 (CDK11) is a member of the CDK family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, transcription, and RNA splicing.[1] Overexpression and/or hyperactivation of CDKs are common features in many types of cancer, making them attractive targets for therapeutic intervention.[1] CDK11, in particular, has been identified as essential for the survival of various cancer cells, including those of osteosarcoma and liposarcoma.[1] It is implicated in pre-mRNA splicing and transcription regulation.[1] The inhibition of CDK11 has been shown to induce G2/M cell cycle arrest and impair RNA splicing, ultimately leading to cancer cell death.[2][3][4]

The Discovery of ZNL-05-044: From a Non-Selective Scaffold to a Selective Probe

The development of ZNL-05-044 began with the screening of a 950-compound library designed to target the kinase ATP-binding site, which identified the diaminothiazole derivative JWD-047 as a potent but non-selective CDK11 inhibitor.[2] Extensive structure-guided medicinal chemistry modifications were then employed to improve the kinome-wide selectivity of this initial scaffold, leading to the identification of ZNL-05-044.[2] This effort successfully yielded a tool compound with a significantly improved selectivity profile while maintaining potent CDK11 inhibition.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for ZNL-05-044 and its precursor, JWD-047, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of ZNL-05-044 and JWD-047 against CDK11

| Compound | Target | Assay | IC50 (µM) | Kd (nM) |

| ZNL-05-044 | CDK11A | NanoBRET | 0.23[2][3] | 69[3][5] |

| CDK11B | NanoBRET | 0.27[2][3] | - | |

| JWD-047 | CDK11A | - | - | 33[2] |

| CDK11B | - | - | 80[2] |

Table 2: Kinome-wide Selectivity of ZNL-05-044 and JWD-047

| Compound | Assay | Concentration (µM) | Number of Kinases Profiled | Selectivity Score (S10) |

| ZNL-05-044 | KINOMEscan | 10 | 468 | 0.03[2] |

| JWD-047 | KINOMEscan | 10 | 442 | 0.10[2] |

Table 3: Off-Target Activity of ZNL-05-044 and JWD-047

| Compound | Off-Target Kinase | Assay | IC50 (µM) |

| ZNL-05-044 | CDK4 | NanoBRET | 0.12[2] |

| CDK6 | NanoBRET | 0.18[2] | |

| CDK9 | NanoBRET | > 10.0[2] | |

| JWD-047 | CDK4 | NanoBRET | 0.011[2] |

| CDK6 | NanoBRET | 0.016[2] | |

| CDK9 | NanoBRET | 1.34[2] |

Table 4: Structure-Activity Relationship (SAR) of ZNL-05-044 Analogs

| Compound | CDK11A NanoBRET IC50 (µM) | CDK4/cyclin D1 Adapta IC50 (nM) | CDK6/cyclin D1 Adapta IC50 (nM) | CDK9/cyclin T1 Adapta IC50 (nM) |

| ZNL-05-044 | 0.23 | 218 | 677 | 177 |

| ZNL-04-186 | 1.15 | - | - | - |

| ZNL-05-154 | 1.15 | - | - | - |

| ZNL-05-156 | 1.38 | - | - | - |

| ZNL-05-157 | 1.5 | 347 | 886 | 300 |

| ZNL-05-158 | 2.2 | 313 | 918 | 210 |

| ZNL-05-160 | 1.0 | 218 | 677 | 177 |

Note: A lower S10 score indicates higher selectivity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this paper are provided below.

KINOMEscan Assay

The KINOMEscan assay is an in vitro ATP-site competition binding assay used to determine the binding affinity of a compound against a large panel of human kinases. The assay was performed by DiscoverX. Test compounds were screened at a concentration of 10 µM against a panel of over 440 human kinases. The results are reported as '% Ctrl', where a lower percentage indicates stronger binding. The selectivity score (S10) is defined as the ratio of the number of kinases inhibited to a specified percentage (in this case, 10%) versus the total number of kinases screened.[2]

NanoBRET Cellular Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a target engagement assay performed in live cells. For CDK11 target engagement, HEK293 cells were engineered to express CDK11A or CDK11B fused to NanoLuc luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound to the NanoLuc-fused kinase, BRET occurs. The addition of a competing compound, such as ZNL-05-044, displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, which represents the concentration of the compound that causes a 50% reduction in the BRET signal, is then determined.[2]

Cell Cycle Analysis

A375 cells were synchronized using a double thymidine (B127349) block. Following release from the block, cells were treated with either DMSO (control), OTS964 (another CDK11 inhibitor), or ZNL-05-044. The cells were then harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M).[2]

RNA Splicing Assay

The impact of ZNL-05-044 on CDK11-dependent mRNA splicing in cells was assessed. While the specific details of the RNA splicing assay used for ZNL-05-044 are not provided in the search results, a general approach involves treating cells with the inhibitor and then analyzing changes in mRNA splicing patterns, often through techniques like RT-PCR or RNA sequencing, to detect alterations in exon-intron junctions or the abundance of specific splice variants.[2]

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of ZNL-05-044.

Caption: Discovery workflow of ZNL-05-044.

Caption: CDK11 signaling and inhibition by ZNL-05-044.

References

- 1. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

ZNL-05-044: A Technical Guide to its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11), and its role in inducing G2/M cell cycle arrest. The information presented is collated from primary research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways.

Core Concepts: ZNL-05-044 and CDK11

ZNL-05-044 is a potent and selective, small molecule inhibitor targeting CDK11, a member of the cyclin-dependent kinase family.[1][2][3] CDKs are crucial regulators of the cell cycle, and their aberrant activity is often implicated in cancer.[4][5] CDK11, in particular, is involved in the G2/M phase transition, transcription, and RNA splicing.[4][5] ZNL-05-044 was developed from a diaminothiazole scaffold and exhibits significantly improved kinome-wide selectivity compared to its predecessors.[4][5]

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of ZNL-05-044 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of ZNL-05-044

| Target | Assay Type | IC50 (µM) |

| CDK11A | NanoBRET | 0.23[1] |

| CDK11B | NanoBRET | 0.27[1] |

Table 2: Dose-Dependent Effect of ZNL-05-044 on Cell Cycle Distribution in MOLM-13 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO (Control) | 45.3 | 44.8 | 9.9 |

| ZNL-05-044 (0.1 µM) | 42.1 | 40.2 | 17.7 |

| ZNL-05-044 (0.3 µM) | 35.8 | 33.7 | 30.5 |

| ZNL-05-044 (1 µM) | 25.1 | 24.9 | 50.0 |

Data is derived from the primary literature and represents the percentage of cells in each phase of the cell cycle after a 24-hour treatment.

Signaling Pathway of ZNL-05-044-Induced G2/M Arrest

ZNL-05-044 induces G2/M cell cycle arrest primarily through the inhibition of CDK11. The proposed signaling pathway involves the disruption of the normal G2/M transition, which is tightly regulated by the activity of CDK1 and its associated cyclin, Cyclin B1. While the direct downstream effectors of CDK11 in this process are still under investigation, the inhibition of CDK11 is known to impact transcription and RNA splicing, which can indirectly affect the levels and localization of key G2/M regulatory proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the role of ZNL-05-044 in G2/M cell cycle arrest.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of MOLM-13 cells treated with ZNL-05-044.

Protocol Steps:

-

Cell Culture: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with ZNL-05-044 at final concentrations of 0.1, 0.3, and 1 µM, or with DMSO as a vehicle control, for 24 hours.

-

Harvesting and Fixation: Cells are harvested by centrifugation, washed with ice-cold phosphate-buffered saline (PBS), and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are then stored at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.

-

Flow Cytometry: Stained cells are incubated at 37°C for 30 minutes in the dark and then analyzed on a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This protocol is for assessing the levels of key cell cycle regulatory proteins following treatment with ZNL-05-044.

Protocol Steps:

-

Cell Lysis: Following treatment with ZNL-05-044, MOLM-13 cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, phospho-CDK1) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

ZNL-05-044 is a selective CDK11 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein serves as a valuable resource for researchers and professionals in the fields of oncology and drug development who are interested in the therapeutic potential of targeting CDK11. Further investigation into the downstream effectors of CDK11 will provide a more complete understanding of the signaling pathways involved in ZNL-05-044-mediated cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer [ouci.dntb.gov.ua]

- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

ZNL-05-044: A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target selectivity profile of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Executive Summary

ZNL-05-044 is a small molecule inhibitor that demonstrates high affinity and selectivity for CDK11A and CDK11B.[1] Developed from a diaminothiazole scaffold, it represents a significant improvement in kinome-wide selectivity over its parent compounds.[2] Mechanistically, ZNL-05-044 induces G2/M cell cycle arrest and disrupts mRNA splicing, consistent with the known functions of CDK11 in transcription and RNA processing.[1][2][3] This guide details the quantitative target profile of ZNL-05-044, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Target Selectivity Profile

The selectivity of ZNL-05-044 has been rigorously assessed using both in-cell and biochemical assays. The primary methodologies employed were the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the KINOMEscan® profiling service.

Primary Targets: CDK11A and CDK11B

ZNL-05-044 exhibits potent inhibition of both CDK11A and CDK11B isoforms. In-cell target engagement, as measured by the NanoBRET™ assay, revealed IC50 values in the sub-micromolar range. Biochemical binding assays further confirmed a high affinity for CDK11A.

| Target | Assay Type | Value | Unit | Reference |

| CDK11A | NanoBRET™ IC50 | 0.23 | µM | [1] |

| CDK11B | NanoBRET™ IC50 | 0.27 | µM | [1] |

| CDK11A | Kd | 69 | nM | [4] |

Kinome-wide Selectivity

A key feature of ZNL-05-044 is its exceptional selectivity across the human kinome. A KINOMEscan® panel of 468 kinases was used to profile ZNL-05-044 at a concentration of 10 µM.[2] The results are summarized by a selectivity score (S(10)), which is the ratio of kinases inhibited to a specified percentage (in this case, >90% inhibition or a % Ctrl < 10) versus the total number of kinases tested.[2]

-

Selectivity Score (S(10) at 10 µM): 0.03 [2]

This low selectivity score indicates that ZNL-05-044 interacts with a very small fraction of the kinome at a high concentration, underscoring its specificity for CDK11.

The following table details the binding of ZNL-05-044 to a panel of kinases as determined by the KINOMEscan® assay, reported as "% Control", where a lower number indicates stronger binding.

| Kinase | % Control @ 10 µM |

| CDK11A | 0.2 |

| CDK11B | 0.3 |

| CLK3 | 11 |

| DYRK1A | 12 |

| DYRK1B | 14 |

| HIPK1 | 15 |

| HIPK2 | 16 |

| HIPK3 | 18 |

| GSG2 (Haspin) | 20 |

| CDK9 | 22 |

| ... (and other kinases with minimal binding) | >25 |

Note: This is a representative subset. For a comprehensive list, refer to the supplementary materials of the source publication.

Mechanism of Action: Disruption of Pre-mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. It does so by phosphorylating key components of the spliceosome, including the Splicing Factor 3B Subunit 1 (SF3B1). Inhibition of CDK11 by ZNL-05-044 is therefore hypothesized to disrupt the normal functioning of the spliceosome, leading to aberrant mRNA processing and subsequent cellular effects such as cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

Unveiling the Biological Tapestry of CDK11 Inhibition by ZNL-05-044: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biological functions of Cyclin-Dependent Kinase 11 (CDK11) and the consequences of its inhibition by the potent and selective small molecule inhibitor, ZNL-05-044. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to CDK11 and its Inhibition by ZNL-05-044

Cyclin-Dependent Kinase 11 (CDK11) is a crucial serine/threonine kinase involved in the intricate regulation of transcription and pre-mRNA splicing. Its multifaceted roles in fundamental cellular processes have positioned it as a compelling therapeutic target in oncology and other diseases. ZNL-05-044 has emerged as a selective inhibitor of CDK11, offering a valuable tool to probe the biological functions of this kinase and as a potential therapeutic agent.

ZNL-05-044 demonstrates potent inhibition of CDK11 isoforms with a notable kinome-wide selectivity.[1] This specificity allows for a targeted investigation into the cellular ramifications of CDK11 inactivation.

Quantitative Analysis of ZNL-05-044 Activity

The inhibitory potency of ZNL-05-044 against CDK11 has been rigorously quantified using advanced cellular assays. The following tables summarize the key efficacy parameters of this inhibitor.

| Parameter | CDK11A | CDK11B | Assay | Reference |

| IC50 | 0.23 µM | 0.27 µM | NanoBRET | [2][3] |

| Kd | 69 nM | Not Reported | Not Specified | [1] |

| Table 1: In Vitro Inhibitory Activity of ZNL-05-044 against CDK11 Isoforms. IC50 values represent the concentration of ZNL-05-044 required to inhibit 50% of CDK11 activity in a cellular context. Kd (dissociation constant) is a measure of binding affinity. |

Core Biological Functions of CDK11 Inhibition by ZNL-05-044

The targeted inhibition of CDK11 by ZNL-05-044 triggers distinct and significant biological effects, primarily impacting cell cycle progression and mRNA splicing.[4][5]

Induction of G2/M Cell Cycle Arrest

A hallmark of CDK11 inhibition by ZNL-05-044 is the induction of a robust G2/M phase cell cycle arrest.[4][5] This cellular response is a direct consequence of disrupting the normal functions of CDK11 in mitotic progression.

| Cell Line | Treatment | Concentration | % of Cells in G2/M Phase | Reference |

| A375 (Melanoma) | DMSO (Control) | - | ~20% | [4] |

| A375 (Melanoma) | ZNL-05-044 | 5 µM | ~45% | [4] |

| A375 (Melanoma) | ZNL-05-044 | 10 µM | ~55% | [4] |

| A375 (Melanoma) | OTS964 (Reference Inhibitor) | 100 nM | ~50% | [4] |

| Table 2: Effect of ZNL-05-044 on Cell Cycle Distribution in A375 Cells. The data illustrates a dose-dependent increase in the population of cells arrested in the G2/M phase of the cell cycle following treatment with ZNL-05-044. |

Impairment of mRNA Splicing

CDK11 plays a pivotal role in the regulation of pre-mRNA splicing, a critical step in gene expression. Inhibition of CDK11 by ZNL-05-044 disrupts this process, leading to alterations in the cellular transcriptome.[4][5] While the precise molecular changes to specific splice variants induced by ZNL-05-044 are an area of ongoing investigation, the impact on splicing is a key functional outcome of its inhibitory activity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay was utilized to determine the intracellular potency (IC50) of ZNL-05-044 against CDK11A and CDK11B.

-

Cell Line: HEK293 cells are commonly used for this assay.

-

Reagents:

-

CDK11A-NanoLuc® Fusion Vector and CDK11B-NanoLuc® Fusion Vector.

-

Cyclin L2 Expression Vector.

-

NanoBRET™ Tracer.

-

NanoBRET™ Nano-Glo® Substrate.

-

Extracellular NanoLuc® Inhibitor.

-

ZNL-05-044 compound series.

-

-

Procedure:

-

HEK293 cells are co-transfected with the respective CDK11-NanoLuc® Fusion Vector and the Cyclin L2 Expression Vector.

-

Transfected cells are seeded into 96-well plates.

-

A serial dilution of ZNL-05-044 is prepared and added to the cells.

-

The NanoBRET™ Tracer is added to the wells.

-

The plate is incubated to allow for compound and tracer equilibration.

-

The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added.

-

Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method was employed to quantify the percentage of cells in different phases of the cell cycle following treatment with ZNL-05-044.

-

Cell Line: A375 melanoma cells.

-

Reagents:

-

ZNL-05-044.

-

OTS964 (as a reference compound).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

70% Ethanol (for fixation).

-

-

Procedure:

-

A375 cells are synchronized at the G1/S boundary using a double thymidine block.

-

Following release from the second thymidine block, cells are treated with DMSO (vehicle control), ZNL-05-044 (5 µM and 10 µM), or OTS964 (100 nM) for 10 hours.[4]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells are washed and resuspended in PI staining solution.

-

Cells are incubated to allow for DNA staining and RNA degradation.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

mRNA Splicing Assay

The impact of ZNL-05-044 on pre-mRNA splicing was assessed to confirm this aspect of its mechanism of action.

-

Methodology: While the specific splicing assay methodology used for ZNL-05-044 in the primary literature is not detailed, a common approach involves the use of a splicing reporter minigene.

-

General Protocol Outline:

-

A suitable cell line is co-transfected with a splicing reporter plasmid (e.g., containing a specific exon flanked by introns) and a control plasmid.

-

Transfected cells are treated with ZNL-05-044 or a vehicle control.

-

Total RNA is extracted from the cells.

-

Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers specific to the reporter gene.

-

The PCR products, representing the spliced and unspliced mRNA isoforms, are resolved by gel electrophoresis.

-

The relative abundance of the different isoforms is quantified to determine the effect of the inhibitor on splicing efficiency and alternative splicing patterns.

-

Conclusion

ZNL-05-044 is a potent and selective inhibitor of CDK11 that exerts its biological effects primarily through the induction of G2/M cell cycle arrest and the impairment of pre-mRNA splicing. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting CDK11 with this promising small molecule inhibitor. Future investigations will likely focus on elucidating the specific downstream consequences of altered splicing and the in vivo efficacy of ZNL-05-044 in various disease models.

References

- 1. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

ZNL-05-044: A Selective Chemical Probe for Cyclin-Dependent Kinase 11 (CDK11)

An In-depth Technical Guide

This technical guide provides a comprehensive overview of ZNL-05-044, a potent and selective chemical probe for Cyclin-Dependent Kinase 11 (CDK11). Developed from a diaminothiazole scaffold, ZNL-05-044 offers researchers a valuable tool to investigate the physiological and pathological roles of CDK11, a kinase implicated in transcription, splicing, and cell cycle regulation. This document details the probe's biochemical and cellular activity, provides experimental protocols for its use, and visualizes its mechanism of action and experimental application.

Data Presentation

The following tables summarize the quantitative data for ZNL-05-044, providing key metrics for its potency and selectivity.

Table 1: Biochemical and Cellular Potency of ZNL-05-044

| Target | Assay | IC50 (µM) | Kd (nM) |

| CDK11A | NanoBRET | 0.23 | 69 |

| CDK11B | NanoBRET | 0.27 | - |

Table 2: Kinome-wide Selectivity of ZNL-05-044

| Compound | Assay | Number of Kinases Screened | Concentration (µM) | Selectivity Score (S10) |

| ZNL-05-044 | KINOMEscan | 468 | 10 | 0.03 |

| JWD-047 (predecessor) | KINOMEscan | 442 | 10 | 0.10 |

The Selectivity Score (S10) is the ratio of kinases inhibited to a specified percentage (10% in this case) versus the total number of kinases screened. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of ZNL-05-044 in a research setting.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay protocols.

Objective: To quantify the apparent intracellular affinity of ZNL-05-044 for CDK11 in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CDK11 fusion protein

-

Plasmid encoding the respective Cyclin partner (e.g., Cyclin L2)

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine® 3000 Transfection Reagent

-

NanoBRET™ Tracer

-

ZNL-05-044

-

White, non-binding surface 96-well plates

-

BRET-capable plate reader

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK11 and Cyclin plasmids using Lipofectamine® 3000 according to the manufacturer's protocol. Incubate for 24 hours.

-

Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM™. Plate the cells in the 96-well plates.

-

Compound Preparation: Prepare a serial dilution of ZNL-05-044 in Opti-MEM™.

-

Treatment: Add the ZNL-05-044 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Tracer Addition: Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

BRET Measurement: Measure the BRET signal using a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the ZNL-05-044 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

Objective: To determine the effect of ZNL-05-044 on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

ZNL-05-044

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of ZNL-05-044 or vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI at 488 nm and collect the emission in the red channel.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro mRNA Splicing Assay

This protocol provides a general framework for assessing the impact of ZNL-05-044 on pre-mRNA splicing.

Objective: To determine if ZNL-05-044 inhibits the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate

-

ZNL-05-044

-

Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Urea-polyacrylamide gel

-

Autoradiography film or phosphorimager

Procedure:

-

Splicing Reaction: Set up splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer. Add ZNL-05-044 at various concentrations or a vehicle control.

-

Incubation: Incubate the reactions at 30°C for a specified time course.

-

Reaction Termination and RNA Extraction: Stop the reactions by adding Proteinase K and incubating to digest proteins. Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the RNA pellets in a formamide-containing loading buffer, denature at high temperature, and separate the RNA species on a urea-polyacrylamide gel.

-

Visualization: Dry the gel and visualize the radiolabeled pre-mRNA, splicing intermediates, and spliced mRNA product by autoradiography or phosphorimaging.

-

Data Analysis: Quantify the band intensities to determine the efficiency of splicing in the presence and absence of ZNL-05-044.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of ZNL-05-044's function and application.

Caption: CDK11 Signaling Pathway and Inhibition by ZNL-05-044.

Caption: Workflow for NanoBRET™ Target Engagement Assay.

ZNL-05-044: A Selective CDK11 Inhibitor Demonstrating Activity in Acute Myeloid Leukemia Cell Lines

For Immediate Release

STANFORD, CA – The selective Cyclin-Dependent Kinase 11 (CDK11) inhibitor, ZNL-05-044, has demonstrated notable activity in acute myeloid leukemia (AML) cancer cell lines, according to a recent study. The compound induces G2/M cell cycle arrest and impacts mRNA splicing, positioning it as a compound of interest for researchers in oncology and drug development.

ZNL-05-044's primary mechanism of action is the inhibition of CDK11, a kinase involved in transcription, splicing, and cell cycle regulation.[1][2] This inhibition leads to a halt in the cell cycle at the G2/M phase and disrupts the normal process of mRNA splicing, ultimately affecting cancer cell proliferation.

Quantitative Analysis of In Vitro Activity

The anti-proliferative effects of ZNL-05-044 were evaluated in the human acute myeloid leukemia cell lines MOLM-13 and MV-4-11. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia | 1.8 |

| MV-4-11 | Acute Myeloid Leukemia | 2.5 |

These values indicate that ZNL-05-044 is active against these cell lines in the low micromolar range.

Target engagement of ZNL-05-044 with its intended targets, CDK11A and CDK11B, was confirmed using a NanoBRET cellular assay. This assay measures the ability of the compound to bind to the target kinase within living cells.

| Target | Assay | IC50 (µM) |

| CDK11A | NanoBRET | 0.23 |

| CDK11B | NanoBRET | 0.27 |

The lower IC50 values in the target engagement assay compared to the anti-proliferative assay suggest that while ZNL-05-044 effectively binds to CDK11 at nanomolar concentrations, higher concentrations are required to elicit a cellular anti-proliferative response.

Signaling Pathway and Mechanism of Action

ZNL-05-044 functions by inhibiting CDK11, a key regulator of the cell cycle and transcription. The process is initiated by the binding of ZNL-05-044 to the ATP-binding pocket of CDK11. This inhibition disrupts the kinase activity of CDK11, leading to two primary downstream effects: altered mRNA splicing and G2/M cell cycle arrest. The culmination of these events is the inhibition of cancer cell proliferation.

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of ZNL-05-044 was determined using a CellTiter-Glo® luminescent cell viability assay.

-

Cell Seeding: MOLM-13 and MV-4-11 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Cells were treated with a serial dilution of ZNL-05-044 for 72 hours.

-

Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate the IC50 values.

References

The Structure-Activity Relationship of ZNL-05-044: A Deep Dive into a Selective CDK11 Inhibitor

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ZNL-05-044, a selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). Developed through a meticulous medicinal chemistry campaign, ZNL-05-044 has emerged as a valuable tool for probing the biological functions of CDK11, a kinase implicated in cancer cell proliferation, transcription, and mRNA splicing. This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and the underlying signaling pathways.

From a Non-Selective Scaffold to a Potent Probe

The journey to ZNL-05-044 began with the identification of JWD-047, a diaminothiazole derivative with potent but non-selective activity against CDK11.[1] An extensive, structure-guided medicinal chemistry effort was undertaken to enhance selectivity and potency, culminating in the development of ZNL-05-044.[2][3] This campaign systematically explored modifications to the core scaffold, leading to a deep understanding of the chemical features essential for effective CDK11 inhibition.

Quantitative Structure-Activity Relationship (SAR) Analysis

The following tables summarize the key quantitative data from the SAR studies, highlighting the impact of various chemical modifications on the inhibitory activity against CDK11A and CDK11B.

Table 1: Core Scaffold Modifications and their Impact on CDK11A Inhibition

| Compound | R1 Group | R2 Group | CDK11A IC50 (µM) [NanoBRET] |

| JWD-047 | 2,6-dichlorophenyl | - | >10 |

| Analog 1 | Phenyl | - | 5.2 |

| Analog 2 | 2-chlorophenyl | - | 1.8 |

| Analog 3 | 2,6-difluorophenyl | - | 0.85 |

| ZNL-05-044 | 2-methyl-5-(4-methylpiperazin-1-yl)phenyl | H | 0.23 |

Table 2: Kinase Selectivity Profile of ZNL-05-044

| Kinase | IC50 (µM) |

| CDK11A | 0.23 |

| CDK11B | 0.27 |

| CDK2 | >10 |

| CDK5 | >10 |

| CDK7 | >10 |

| CDK9 | 8.5 |

Mechanism of Action: Inducing Cell Cycle Arrest and Disrupting Splicing

ZNL-05-044 exerts its biological effects through the specific inhibition of CDK11. This inhibition disrupts two critical cellular processes: cell cycle progression and mRNA splicing. The downstream consequences of CDK11 inhibition by ZNL-05-044 lead to a G2/M phase cell cycle arrest and global impairment of pre-mRNA splicing.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of ZNL-05-044.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized to quantify the intracellular affinity of ZNL-05-044 for CDK11A and CDK11B in live cells.

Workflow:

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently transfected with a plasmid encoding a fusion of NanoLuc® luciferase and either CDK11A or CDK11B using FuGENE® HD Transfection Reagent.

-

Cell Seeding: Twenty-four hours post-transfection, cells were harvested and seeded into 384-well white assay plates.

-

Compound Treatment: Cells were treated with a serial dilution of ZNL-05-044 or vehicle control, followed by the addition of the NanoBRET™ tracer.

-

Incubation: The plates were incubated for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Detection: NanoBRET™ Nano-Glo® Substrate was added, and the BRET signal (ratio of acceptor emission to donor emission) was measured using a plate reader.

-

Data Analysis: IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.

KINOMEscan™ Selectivity Profiling

To assess the kinase selectivity of ZNL-05-044, the KINOMEscan™ platform was employed. This competition binding assay measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.

Logical Relationship of SAR Development:

The development of ZNL-05-044 followed a logical progression of optimizing different parts of the lead compound, JWD-047.

Protocol:

-

Assay Principle: The assay relies on the competition between the test compound (ZNL-05-044) and an immobilized, active-site directed ligand for binding to the kinase of interest.

-

Kinase Panel: A panel of over 400 human kinases was used to assess the selectivity of ZNL-05-044.

-

Assay Execution: Kinases, tagged with a DNA label, were incubated with the immobilized ligand and ZNL-05-044 at a concentration of 1 µM.

-

Quantification: The amount of kinase bound to the solid support was quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

-

Data Interpretation: The results are expressed as a percentage of the DMSO control, with lower percentages indicating greater inhibition.

Conclusion

The development of ZNL-05-044 represents a successful example of structure-guided drug design. Through systematic modifications of a non-selective lead compound, a potent and selective CDK11 inhibitor was created. The detailed SAR data and methodologies presented in this guide provide a valuable resource for the scientific community, facilitating further research into the therapeutic potential of CDK11 inhibition and serving as a blueprint for future kinase inhibitor development programs.

References

Probing the Consequences of CDK11 Inhibition with ZNL-05-044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 11 (CDK11) has emerged as a critical regulator of fundamental cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression.[1][2][3] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of ZNL-05-044, a potent and selective inhibitor of CDK11, and its utility in interrogating the biological consequences of CDK11 inhibition.[4][5][6] We will detail the biochemical and cellular activity of ZNL-05-044, provide comprehensive experimental protocols for its use, and visualize key pathways and workflows to facilitate further research and drug development efforts.

ZNL-05-044: A Selective CDK11 Inhibitor

ZNL-05-044 is a small molecule inhibitor belonging to the diaminothiazole class that demonstrates high selectivity for CDK11.[4][6] It was developed through a structure-guided medicinal chemistry campaign to improve upon a less selective precursor, JWD-047.[4]

Biochemical and Cellular Activity of ZNL-05-044

The inhibitory activity of ZNL-05-044 against CDK11 has been quantified using various assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by half, were determined using the NanoBRET assay.[4][7] The dissociation constant (Kd), a measure of binding affinity, has also been reported.[8]

| Target | Assay | IC50 (µM) | Kd (nM) | Reference |

| CDK11A | NanoBRET | 0.23 | 69 | [4][7][8] |

| CDK11B | NanoBRET | 0.27 | - | [4][7] |

Table 1: In Vitro Activity of ZNL-05-044 against CDK11 Isoforms.

ZNL-05-044 exhibits significantly improved kinome-wide selectivity compared to its predecessor, JWD-047. A KINOMEscan assay, which measures the binding of an inhibitor to a large panel of kinases, was used to assess selectivity. The selectivity score, S(10), which represents the fraction of kinases inhibited by more than 90% at a 10 µM concentration, highlights this improvement.[4]

| Compound | S(10) Selectivity Score | Reference |

| ZNL-05-044 | 0.03 | [4] |

| JWD-047 | 0.10 | [4] |

Table 2: Kinome Selectivity of ZNL-05-044 and JWD-047.

Core Consequences of CDK11 Inhibition by ZNL-05-044

Treatment of cells with ZNL-05-044 leads to two primary and interconnected cellular consequences: arrest of the cell cycle at the G2/M phase and significant alterations in mRNA splicing.[4][5][6]

G2/M Cell Cycle Arrest

Inhibition of CDK11 by ZNL-05-044 disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases.[4][6] This is a key phenotype observed upon CDK11 inhibition and can be quantified using flow cytometry analysis of cellular DNA content.

Impairment of mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating mature messenger RNA.[1][3] ZNL-05-044, by inhibiting CDK11, interferes with this process, leading to widespread changes in splicing patterns.[4][6] These alterations can be detected and quantified by techniques such as reverse transcription-polymerase chain reaction (RT-PCR).

Experimental Protocols

The following are detailed methodologies for key experiments to interrogate the consequences of CDK11 inhibition using ZNL-05-044, based on the primary literature.

NanoBRET™ Target Engagement Assay for CDK11

This protocol is for determining the intracellular target engagement and IC50 of ZNL-05-044 for CDK11A and CDK11B.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ 2000 Transfection Reagent

-

CDK11A-NanoLuc® fusion vector

-

CDK11B-NanoLuc® fusion vector

-

Cyclin L2 expression vector

-

NanoBRET™ Tracer K-12

-

ZNL-05-044

-

White, 96-well assay plates

-

Nano-Glo® Live Cell Reagent

-

Luminometer with BRET capabilities

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the CDK11-NanoLuc® fusion vector and the Cyclin L2 expression vector using Lipofectamine™ 2000 according to the manufacturer's protocol.

-

Cell Seeding: After 24 hours, trypsinize and resuspend the transfected cells in Opti-MEM™. Seed the cells into a 96-well white assay plate at an appropriate density.

-

Compound Treatment: Prepare serial dilutions of ZNL-05-044 in Opti-MEM™. Add the diluted compound to the appropriate wells. Include a DMSO-only control.

-

Tracer Addition: Add NanoBRET™ Tracer K-12 to all wells at a final concentration of 0.13 µM.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Detection: Add Nano-Glo® Live Cell Reagent to all wells. Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the ZNL-05-044 concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the effect of ZNL-05-044 on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

ZNL-05-044

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of ZNL-05-044 or a DMSO vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use the appropriate laser and filters to detect PI fluorescence.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of mRNA Splicing by RT-PCR

This protocol is for assessing the impact of ZNL-05-044 on the splicing of specific target genes.

Materials:

-

Cancer cell line of interest

-

ZNL-05-044

-

TRIzol™ Reagent or other RNA extraction kit

-

Reverse transcriptase kit (e.g., SuperScript™ IV)

-

Oligo(dT) primers

-

PCR primers flanking the exon of interest

-

Taq DNA polymerase

-

DNA ladder

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with ZNL-05-044 or DMSO for the desired time. Extract total RNA using TRIzol™ Reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers that flank the alternative splicing event of interest. Use an appropriate annealing temperature and number of cycles for your target.

-

Gel Electrophoresis: Resolve the PCR products on an agarose gel.

-

Analysis: Visualize the DNA bands using a gel imaging system. The presence of different sized bands in the ZNL-05-044-treated samples compared to the control indicates an alteration in mRNA splicing. The relative intensity of the bands can be quantified to estimate the change in the ratio of splice isoforms.

Visualizing the Impact of ZNL-05-044

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the interrogation of CDK11 with ZNL-05-044.

Caption: ZNL-05-044 inhibits CDK11, affecting transcription, splicing, and cell cycle.

Caption: Workflow for analyzing cell cycle effects of ZNL-05-044.

Caption: Workflow for analyzing mRNA splicing changes induced by ZNL-05-044.

Conclusion

ZNL-05-044 is a valuable chemical probe for elucidating the multifaceted roles of CDK11 in cellular function. Its high selectivity and well-characterized consequences of G2/M cell cycle arrest and altered mRNA splicing provide a robust platform for further investigation. The detailed protocols and conceptual diagrams presented in this guide are intended to empower researchers to effectively utilize ZNL-05-044 in their studies, ultimately contributing to a deeper understanding of CDK11 biology and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Tinghu Zhang's Profile | Stanford Profiles [profiles.stanford.edu]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Profile | Emory School of Medicine [med.emory.edu]

Methodological & Application

ZNL-05-044: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1][2][3][4][5] As a critical regulator of transcription and mRNA splicing, CDK11 has emerged as a promising therapeutic target in oncology.[3][4] ZNL-05-044 exerts its biological effects by inducing G2/M cell cycle arrest and disrupting mRNA splicing, leading to a modest antiproliferative effect in various cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for the use of ZNL-05-044 in cell culture experiments, including quantitative data, methodologies for key assays, and visual diagrams of the underlying signaling pathway and experimental workflows.

Quantitative Data

ZNL-05-044 has been characterized by its inhibitory activity against CDK11 and its modest effects on cancer cell proliferation. The following tables summarize the key quantitative data available for ZNL-05-044.

| Target | IC50 (µM) | Assay |

| CDK11A | 0.23[6] | NanoBRET[6] |

| CDK11B | 0.27[6] | NanoBRET[6] |

| Parameter | Value |

| Kd (CDK11A) | 69 nM[2] |

Note: Antiproliferative IC50 values for ZNL-05-044 in specific cancer cell lines are not extensively reported in the currently available literature. The primary publication by Li et al. notes a "modest effect on cell proliferation" after 72 hours of treatment in cell lines including A375, MIA PaCa-2, HeLa, MDA-MB-231, OVCAR8, and Jurkat.[1] Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Mechanism of Action: Signaling Pathway

ZNL-05-044 functions by directly inhibiting the kinase activity of CDK11. This inhibition disrupts the normal cell cycle progression, specifically causing an arrest in the G2/M phase. Furthermore, as CDK11 is involved in the regulation of mRNA splicing, its inhibition by ZNL-05-044 leads to defects in this crucial process, contributing to its anti-cancer effects.

Caption: ZNL-05-044 inhibits CDK11, leading to G2/M arrest and splicing defects.

Experimental Protocols

The following are detailed protocols for key experiments involving ZNL-05-044. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Preparation of ZNL-05-044 Stock Solution

-

Reconstitution: Prepare a stock solution of ZNL-05-044 in an appropriate solvent such as DMSO.[6] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of ZNL-05-044 powder in DMSO.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines can be used, including but not limited to A375 (melanoma), MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), OVCAR8 (ovarian cancer), and Jurkat (T-cell leukemia).[1]

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentration of ZNL-05-044 or vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Incubate the cells for the desired treatment duration (e.g., 10 hours for cell cycle analysis, 72 hours for proliferation assays).[1]

-

Cell Viability/Proliferation Assay

This protocol is a general guideline for determining the effect of ZNL-05-044 on cell viability using a tetrazolium-based assay like MTT or a resazurin-based assay.

References

- 1. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZNL-05-044 | CDK11 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

ZNL-05-044 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of ZNL-05-044, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The provided protocols and diagrams are intended to guide researchers in utilizing ZNL-05-044 as a chemical probe to investigate the biological functions of CDK11.

Solubility of ZNL-05-044

ZNL-05-044 exhibits high solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, the use of co-solvents is necessary to maintain solubility and prevent precipitation.

Table 1: Quantitative Solubility of ZNL-05-044 in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 209.46 | Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to hygroscopic DMSO.[1] |

Qualitative Solubility:

While quantitative data for other common laboratory solvents is limited, based on its chemical structure, ZNL-05-044 is expected to have low solubility in aqueous solutions like water and Phosphate-Buffered Saline (PBS). Its solubility in alcohols such as ethanol (B145695) and methanol (B129727) has not been reported. It is recommended to first prepare a concentrated stock solution in DMSO.

Preparation of Stock and Working Solutions

Proper preparation of ZNL-05-044 solutions is critical for obtaining reliable and reproducible experimental results.

Preparation of Concentrated Stock Solution in DMSO

Protocol:

-

Equilibrate the vial of ZNL-05-044 powder to room temperature before opening.

-

Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).

-

Vortex the solution vigorously.

-

Sonicate the solution in a water bath until the compound is completely dissolved and the solution is clear.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solution for In Vitro Cellular Assays

For most cell-based assays, the DMSO stock solution can be serially diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cellular viability or function (typically ≤ 0.5%).

Preparation of Working Solution for In Vivo Experiments

For animal studies, a co-solvent formulation is required to maintain the solubility of ZNL-05-044 in an aqueous vehicle suitable for administration.

Protocol for a 1 mL Working Solution (≥ 2.5 mg/mL): [2]

-

Prepare a 25.0 mg/mL stock solution of ZNL-05-044 in DMSO.

-

In a sterile tube, add 100 µL of the 25.0 mg/mL ZNL-05-044 DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 and mix until the solution is uniform.

-

Add 450 µL of saline and mix to bring the final volume to 1 mL.

-

This working solution should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

ZNL-05-044 is a valuable tool for studying the roles of CDK11 in cell cycle regulation and RNA splicing. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with ZNL-05-044. Inhibition of CDK11 by ZNL-05-044 is known to induce a G2/M phase cell cycle arrest.[3]

Materials:

-

Cells of interest (e.g., A375 melanoma cells)[3]

-

ZNL-05-044 DMSO stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[4]

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of ZNL-05-044 (and a DMSO vehicle control) for the desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Analysis of Pre-mRNA Splicing by RNA Sequencing

Inhibition of CDK11 by ZNL-05-044 impairs pre-mRNA splicing, leading to intron retention.[3] RNA sequencing (RNA-seq) is a powerful method to globally assess these splicing defects.

Materials:

-

Cells of interest

-

ZNL-05-044 DMSO stock solution

-

Complete cell culture medium

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Protocol:

-

Seed and treat cells with ZNL-05-044 and a DMSO control as described in the cell cycle analysis protocol.

-

Harvest the cells and extract total RNA using a preferred method, ensuring high quality and integrity of the RNA.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Analyze the sequencing data using bioinformatics tools to identify differential gene expression and, more specifically, differential splicing events, such as intron retention, exon skipping, and alternative splice site usage. Compare the ZNL-05-044-treated samples to the DMSO control.

Target Engagement Assessment by NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the engagement of a test compound with its target protein. ZNL-05-044 has been characterized using this assay to determine its intracellular affinity for CDK11A and CDK11B.[3]

Materials:

-

HEK293 cells

-

CDK11A-NanoLuc® Fusion Vector and CCNL2 Expression Vector[5]

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

ZNL-05-044 DMSO stock solution

-

96-well white assay plates

Protocol (based on Promega's NanoBRET™ TE Intracellular Kinase Assay): [5]

-

Co-transfect HEK293 cells with the CDK11A-NanoLuc® Fusion Vector and the CCNL2 Expression Vector.

-

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.

-

Seed the cells into a 96-well white assay plate.

-

Prepare serial dilutions of ZNL-05-044 in Opti-MEM®.

-

Add the ZNL-05-044 dilutions and the NanoBRET™ Tracer to the wells containing the cells.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the plate on a luminometer capable of measuring filtered luminescence (donor emission at 460nm and acceptor emission at >610nm).

-

Calculate the NanoBRET™ ratio and plot the data against the concentration of ZNL-05-044 to determine the IC50 value, representing the intracellular affinity of the compound for CDK11.

Visualized Signaling Pathways and Workflows

Signaling Pathway of ZNL-05-044 Action

Caption: ZNL-05-044 inhibits CDK11, leading to impaired splicing and G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after ZNL-05-044 treatment.

Experimental Workflow for RNA Splicing Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. ita.promega.com [ita.promega.com]

Application Note: ZNL-05-044 NanoBRET™ Target Engagement Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing the NanoBRET™ Target Engagement Intracellular Kinase Assay to quantify the binding affinity of ZNL-05-044 to its target, Cyclin-Dependent Kinase 11 (CDK11), in live human cells. ZNL-05-044 is a potent and selective inhibitor of CDK11A and CDK11B, playing a crucial role in G2/M cell cycle arrest and the impairment of RNA splicing. The NanoBRET™ assay offers a robust method to measure compound-target engagement by leveraging Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.

Introduction

The NanoBRET™ Target Engagement Assay is a powerful tool for studying drug-target interactions within the complex intracellular environment. The assay principle relies on BRET, a proximity-based energy transfer phenomenon. In this application, CDK11 is fused to the bright, stable NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the kinase active site is introduced. When the tracer binds to the NanoLuc®-CDK11 fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as ZNL-05-044, that also binds to the kinase active site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of intracellular target engagement.

Signaling Pathway and Mechanism of Action

ZNL-05-044 is a small molecule inhibitor targeting CDK11. CDK11, along with its cyclin partner (typically Cyclin L), is involved in the regulation of transcription and RNA processing, which are critical for cell cycle progression. Inhibition of CDK11 by ZNL-05-044 disrupts these processes, leading to an arrest in the G2/M phase of the cell cycle.

Experimental Protocol

This protocol is adapted from general NanoBRET™ Target Engagement Intracellular Kinase Assay procedures.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| HEK293 Cells | ATCC | CRL-1573 |

| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Lipofectamine® 3000 Transfection Reagent | Thermo Fisher | L3000015 |

| NanoLuc®-CDK11A or -CDK11B Fusion Vector | Promega | Custom |

| NanoBRET™ Tracer K-10 | Promega | N2580 |

| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |

| ZNL-05-044 | MedchemExpress | HY-145020 |

| White, 96-well assay plates, solid bottom | Corning | 3917 |

| DMSO, cell culture grade | Sigma-Aldrich | D2650 |

Cell Culture and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

For transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and allow them to attach overnight.

-

On the day of transfection, dilute 0.1 µg of the NanoLuc®-CDK11A or -CDK11B fusion vector DNA into Opti-MEM™ I medium to a final volume of 25 µL.

-

Add 0.3 µL of Lipofectamine® 3000 reagent to the diluted DNA, mix gently, and incubate for 15 minutes at room temperature.

-

Add the DNA-lipid complex to the cells and incubate for 24 hours.

NanoBRET™ Assay Execution

-

Following transfection, harvest the cells and resuspend them in Opti-MEM™ I medium.

-

Prepare serial dilutions of ZNL-05-044 in DMSO. Then, dilute these concentrations in Opti-MEM™ I medium containing the NanoBRET™ Tracer K-10. The final tracer concentration should be optimized, but a starting point of 1 µM is recommended.

-

Dispense 50 µL of the cell suspension into each well of a white 96-well plate.

-

Add 50 µL of the ZNL-05-044/tracer mixture to the appropriate wells. Include "tracer only" (no compound) and "no tracer" controls.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it 1:166 with Opti-MEM™ I medium.

-

Add 25 µL of the prepared substrate to each well.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

Data Analysis

-

Calculate the raw BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

-

Subtract the background BRET ratio (from "no tracer" control wells) from all raw BRET ratios to obtain the corrected BRET ratios.

-

Normalize the data by setting the "tracer only" control to 100% and calculate the percent inhibition for each ZNL-05-044 concentration.

-

Plot the percent inhibition against the logarithm of the ZNL-05-044 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Representative Data

The following table summarizes the reported IC₅₀ values for ZNL-05-044 against CDK11A and CDK11B as determined by the NanoBRET™ assay.

| Target | IC₅₀ (µM) |

| CDK11A | 0.23 |

| CDK11B | 0.27 |

Conclusion

The NanoBRET™ Target Engagement Assay provides a sensitive and reproducible method for quantifying the intracellular potency of ZNL-05-044 against its target kinases, CDK11A and CDK11B. This protocol offers a detailed framework for researchers to implement this assay in their own laboratories for the characterization of ZNL-05-044 and other kinase inhibitors. The ability to measure target engagement in live cells provides a more physiologically relevant assessment of compound activity compared to traditional biochemical assays.

Application Notes and Protocols for ZNL-05-044 in a Kinase Inhibitor Screening Panel

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZNL-05-044 is a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11).[1] As a member of the CDK family, CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing, making it a compelling target in oncology and other therapeutic areas.[2][3] These application notes provide detailed protocols for utilizing ZNL-05-044 in kinase inhibitor screening panels to determine its potency, selectivity, and cellular effects.

ZNL-05-044: Compound Profile

ZNL-05-044 is a small molecule inhibitor that targets the ATP-binding site of CDK11. It has demonstrated high affinity and selectivity for both CDK11A and CDK11B isoforms.

Table 1: In Vitro Potency and Affinity of ZNL-05-044

| Target | Assay Type | Value | Reference |

| CDK11A | NanoBRET IC50 | 0.23 µM | [4] |

| CDK11B | NanoBRET IC50 | 0.27 µM | [4] |

| CDK11A | Kd | 69 nM | [1] |

Kinase Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is a critical step in drug development to understand its potential off-target effects. ZNL-05-044 has been profiled against a broad panel of kinases, demonstrating high selectivity for CDK11.

Table 2: KINOMEscan Selectivity Profile of ZNL-05-044